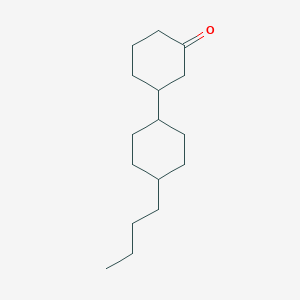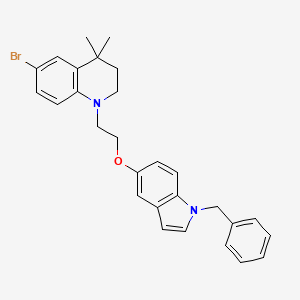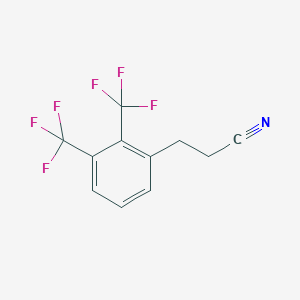![molecular formula C24H17N5O5 B14790048 2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol is a complex organic compound known for its multifunctional properties. It is primarily used as a dye in various biological and industrial applications due to its vibrant color and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol typically involves the condensation of 4-aminophenol with 1-chloro-2,4-dinitrobenzene. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like chloroform or DMSO and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenols .
Applications De Recherche Scientifique
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol is widely used in scientific research due to its versatile properties:
Mécanisme D'action
The mechanism of action of 2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol involves its interaction with various molecular targets. The compound’s nitro groups can participate in redox reactions, affecting cellular processes. It can also bind to specific proteins and enzymes, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A related compound known for its use as a metabolic stimulant and in biochemical studies.
4-(2,4-Dinitroanilino)phenol: Another similar compound used as a dye in biological and industrial applications.
Uniqueness
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its stability and vibrant color make it particularly useful in various applications, from scientific research to industrial processes .
Propriétés
Formule moléculaire |
C24H17N5O5 |
|---|---|
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
2-[[4-(2,4-dinitroanilino)phenyl]diazenyl]-6-phenylphenol |
InChI |
InChI=1S/C24H17N5O5/c30-24-20(16-5-2-1-3-6-16)7-4-8-22(24)27-26-18-11-9-17(10-12-18)25-21-14-13-19(28(31)32)15-23(21)29(33)34/h1-15,25,30H |
Clé InChI |
WUWQEJSVAWVZHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



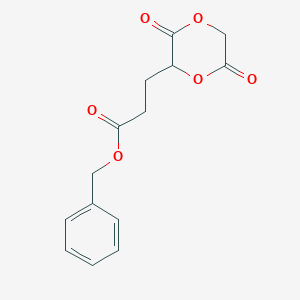
![2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B14789980.png)
![3-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B14789989.png)

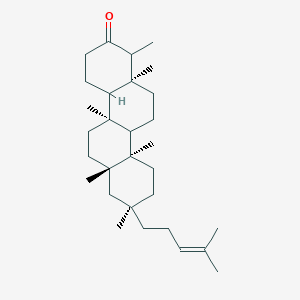
methanone](/img/structure/B14790017.png)

![(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14790037.png)

![2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14790040.png)
